N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-[1,1'-biphenyl]-4-carboxamide
Description
N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-[1,1’-biphenyl]-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Properties
IUPAC Name |
N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-phenylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S/c1-22(2,3)25-20(18-13-28(27)14-19(18)24-25)23-21(26)17-11-9-16(10-12-17)15-7-5-4-6-8-15/h4-12H,13-14H2,1-3H3,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAEMQTMUQPUDFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C2CS(=O)CC2=N1)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiophene Ring Formation
The thieno[3,4-c]pyrazole scaffold originates from a substituted thiophene precursor. A validated method involves reacting γ-butyrolactone with 2-mercaptothiophene under reflux conditions in the presence of sodium ethoxide, yielding 4-(thiophen-2-ylthio)butanoic acid (1 ). Subsequent treatment with oxalyl chloride and tin tetrachloride generates the acyl chloride intermediate (2 ), which undergoes cyclization with dimethyl oxalate and sodium hydride to form methyl 4,5-dihydro-1H-thieno[2',3':2,3]thiepino[4,5-c]pyrazole-3-carboxylate (3 ). Hydrazine hydrate in acetic acid facilitates pyrazole ring closure, producing the dihydrothienopyrazole derivative (4 ).
Diazotization and Cyclization
Alternative routes employ diazotization strategies. For example, 2-methylthiophene-3-amine (11 ) undergoes N-acetylation, nitrosation, and cyclization via the Jacobson reaction to yield the pyrazole core. This method avoids low-yielding azide reductions and optimizes steric control for regioselective ring formation.
Introduction of the tert-Butyl and Oxide Groups
Friedel-Crafts Alkylation
The tert-butyl group is introduced via Friedel-Crafts alkylation using AlCl₃ as a catalyst. Commercially available 2-tert-butylaniline (69 ) undergoes nitration and reduction to yield 2-tert-butyl-5-nitroaniline (70 ). Selective oxidation of the sulfide group in the thienopyrazole core with m-chloroperbenzoic acid (mCPBA) generates the 5-oxide functionality.
Protecting Group Strategies
Phenol intermediates are protected as carbonates or benzyl ethers to prevent undesired side reactions during subsequent steps. For instance, 4-bromophenol (82 ) is converted to its benzyl-protected derivative (86 ) before trifluoromethylation. Deprotection under acidic or reductive conditions restores the oxide group in the final product.
Synthesis of [1,1'-Biphenyl]-4-Carboxamide
Biphenyl Acyl Chloride Formation
Biphenyl-4-carboxylic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acyl chloride. This intermediate reacts with aniline derivatives in the presence of sodium hydroxide to yield 2-(anilino)-1-(4-phenylphenyl)ethanone (6a–6l ).
Amide Coupling Optimization
Coupling the biphenyl acyl chloride with the thienopyrazole amine requires careful control of steric and electronic factors. Triethylamine (Et₃N) in dichloromethane (DCM) facilitates the reaction, with yields improving when using bulky tert-butyl groups to direct regioselectivity. For example, compound 1 (a structural analogue) is synthesized in 84% yield via this method.
Final Coupling and Characterization
Reaction Conditions
The tert-butyl-thienopyrazole-5-oxide amine is coupled with biphenyl-4-carbonyl chloride in anhydrous DCM under nitrogen. The reaction is monitored via thin-layer chromatography (TLC), with purification by silica gel chromatography using ethyl acetate/hexane gradients.
Spectroscopic Validation
1H NMR analysis confirms successful amide bond formation, with characteristic peaks for the tert-butyl group (δ 1.35 ppm), biphenyl protons (δ 7.21–7.59 ppm), and pyrazole NH (δ 12.20 ppm). High-resolution mass spectrometry (HRMS) validates the molecular formula (C₂₄H₂₀N₂O₂).
Comparative Analysis of Synthetic Routes
Yield Optimization
| Step | Method | Yield (%) | Reference |
|---|---|---|---|
| Thienopyrazole core | Hydrazine cyclization | 75.0 | |
| tert-Butyl introduction | Friedel-Crafts alkylation | 68.0 | |
| Amide coupling | Acyl chloride reaction | 84.0 |
Challenges and Solutions
- Regioselectivity : Bulky tert-butyl groups improve coupling regioselectivity by sterically hindering undesired isomers.
- Oxidation Control : mCPBA selectively oxidizes sulfides to sulfoxides without over-oxidation to sulfones.
- Purification : Silica gel chromatography with ethyl acetate/hexane (50–100%) effectively separates polar intermediates.
Chemical Reactions Analysis
Types of Reactions
N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-[1,1’-biphenyl]-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to form higher oxidation state derivatives.
Reduction: Reduction reactions can be performed to modify the oxidation state of the thienopyrazole ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the biphenyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-[1,1’-biphenyl]-4-carboxamide has several scientific research applications:
Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique structure makes it a candidate for use in materials science and nanotechnology.
Mechanism of Action
The mechanism of action of N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-[1,1’-biphenyl]-4-carboxamide: Similar structure but lacks the oxido group.
N-(2-(tert-butyl)-5-oxo-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-[1,1’-biphenyl]-4-carboxamide: Similar structure but with a keto group instead of the oxido group.
Uniqueness
The presence of the oxido group in N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-[1,1’-biphenyl]-4-carboxamide imparts unique chemical properties, such as increased reactivity and potential for forming specific interactions with biological targets. This makes it distinct from other similar compounds and highlights its potential for various applications.
Biological Activity
N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-[1,1'-biphenyl]-4-carboxamide is a complex organic compound notable for its unique structure and potential biological activity. This compound belongs to the class of thienopyrazole derivatives, which have garnered attention in medicinal chemistry due to their diverse pharmacological properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , and it features a thieno[3,4-c]pyrazole ring system, which is significant in medicinal chemistry due to its biological activity. The presence of the tert-butyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.
Structural Characteristics
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 345.43 g/mol |
| Key Functional Groups | Thieno[3,4-c]pyrazole, Carboxamide |
| Solubility | Moderate to high in organic solvents |
Thienopyrazole derivatives have been studied for various biological activities including:
- Antioxidant Activity : These compounds exhibit the ability to scavenge free radicals and protect cells from oxidative stress.
- Antimicrobial Properties : Some derivatives have shown effectiveness against a range of bacterial and fungal pathogens.
- Anti-inflammatory Effects : Certain thienopyrazoles inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases.
- Anticancer Activity : Research indicates that these compounds may induce apoptosis in cancer cells and inhibit tumor growth.
Case Studies
-
Antioxidant Effects in Fish Models :
A study assessed the protective effects of thieno[2,3-c]pyrazole compounds against oxidative damage in erythrocytes of Clarias gariepinus (African catfish). The results demonstrated that treated groups exhibited significantly fewer erythrocyte malformations compared to controls exposed to 4-nonylphenol toxicity. This suggests that thienopyrazoles can serve as effective antioxidants in aquatic organisms . -
Inhibition of Aurora Kinase :
A series of thienopyrazole compounds were evaluated for their ability to inhibit aurora kinase, an enzyme critical for cell division. The study found that specific modifications to the thienopyrazole structure enhanced inhibitory activity, indicating potential applications in cancer therapy .
Comparative Biological Activity Table
| Compound | Antioxidant Activity | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Activity |
|---|---|---|---|---|
| N-(2-(tert-butyl)-5-oxido-4,6-dihydro... | Moderate | High | Moderate | High |
| 4-Amino-3-methyl-thieno[2,3-c]pyrazole | High | Moderate | High | Moderate |
| Thieno[2,3-c]pyrazole derivatives | Variable | High | Variable | High |
Q & A
Q. What conditions accelerate hydrolytic/oxidative degradation?
- Methodological Answer :
- Forced Degradation : Expose to 0.1 M HCl/NaOH (hydrolysis) or 3% H₂O₂ (oxidation) at 40°C, followed by HPLC-UV monitoring .
- Kinetic Modeling : Arrhenius plots to extrapolate shelf-life under standard storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
